molecular formula C15H11Cl2FN2O3 B2473666 Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate CAS No. 1798046-56-6

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate

カタログ番号 B2473666
CAS番号: 1798046-56-6
分子量: 357.16
InChIキー: PRPWWUMJDHLYRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate, also known as DCFPyL, is a small molecule radiotracer that has been developed for use in positron emission tomography (PET) imaging of prostate cancer. The compound binds specifically to prostate-specific membrane antigen (PSMA), a protein that is overexpressed on the surface of prostate cancer cells. This allows for the detection and localization of prostate cancer lesions, even at low levels, which can aid in diagnosis, staging, and treatment planning.

作用機序

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate binds specifically to PSMA, a transmembrane protein that is overexpressed on the surface of prostate cancer cells. The binding of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate to PSMA allows for the uptake of the compound into the cancer cells, where it accumulates and emits positrons that can be detected by PET imaging. The high specificity of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate for PSMA allows for the differentiation of prostate cancer lesions from normal tissue, enabling accurate diagnosis and staging of the disease.
Biochemical and Physiological Effects
Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has been shown to have minimal toxicity and side effects in preclinical and clinical studies. The compound is rapidly cleared from the body, with a half-life of approximately 2 hours, minimizing radiation exposure to the patient. Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has also been shown to have high stability and specificity for PSMA, reducing the risk of false positives or false negatives in imaging studies.

実験室実験の利点と制限

The use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate in PET imaging of prostate cancer offers several advantages over other imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI). PET imaging with Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate allows for the detection and localization of prostate cancer lesions even at low levels, enabling earlier diagnosis and more accurate staging of the disease. PET imaging also provides functional information about the cancer cells, such as their metabolic activity and proliferation rate, which can aid in treatment planning.
One limitation of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate PET imaging is its relatively low spatial resolution compared to other imaging modalities, such as MRI. This can make it more difficult to precisely localize small lesions or distinguish between benign and malignant tissue. Additionally, Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate PET imaging requires specialized equipment and expertise, which may limit its availability in some settings.

将来の方向性

There are several potential future directions for the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate in prostate cancer imaging and treatment. One area of research is the development of new PSMA-targeted radiotracers with improved properties, such as higher affinity for PSMA or longer half-lives. Another area of research is the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate PET imaging to monitor treatment response and guide therapy, such as by assessing changes in PSMA expression or metabolic activity of cancer cells over time. Overall, the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate and other PSMA-targeted radiotracers holds great promise for improving the diagnosis and treatment of prostate cancer.

合成法

The synthesis of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate involves several steps, beginning with the preparation of the starting material, 4-fluorobenzoic acid. This is then reacted with methylamine and formaldehyde to form the intermediate, methyl 4-fluorobenzylformamide. The intermediate is then coupled with 3,6-dichloropyridine-2-carboxylic acid to form the final product, Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate. The synthesis method has been optimized to provide high yield and purity of the final product, making it suitable for use in PET imaging.

科学的研究の応用

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has been extensively studied in preclinical and clinical settings for its use in PET imaging of prostate cancer. Multiple studies have demonstrated the high sensitivity and specificity of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate for detecting and localizing prostate cancer lesions, even at low levels. This has led to its approval by the US Food and Drug Administration (FDA) for clinical use in imaging of patients with suspected prostate cancer.

特性

IUPAC Name

methyl 3-[[(3,6-dichloropyridine-2-carbonyl)amino]methyl]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O3/c1-23-15(22)8-2-4-11(18)9(6-8)7-19-14(21)13-10(16)3-5-12(17)20-13/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWWUMJDHLYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。